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molecular formula C15H25Cl B8669942 trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene CAS No. 6784-45-8

trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene

Cat. No. B8669942
M. Wt: 240.81 g/mol
InChI Key: BJVUJIDTICYHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166386

Procedure details

(Note all temperatures indicated are for the contents of the reaction flask). To a stirred solution of 299 mg (2.24 mmol) of N-chlorosuccinimide in 15 mL of dichloromethane at -30° C. under argon was added 0.18 mL (2.45 mmol) of distilled dimethyl sulfide over 5 minutes. After 10 minutes at -30° C., the reaction was allowed to warm to 0° C. for 10 minutes, followed by cooling to -40° C. A solution of 441.4 mg (1.99 mmol) of 3,7,11-trimethyl-2,6,10-tridecatrien-1-ol in 5 mL of dichloromethane was added dropwise over 10 minutes. The reaction was allowed to warm gradually to 0° C. over 1 hour, and then maintained at 0° C. for 1 hour. After quenching with cold water, the mixture was extracted with hexane and the hexane extract was washed with cold water and cold brine, dried (MgSO4) and evaporated to afford 483 mg of a crude product. Rapid flash chromatography on 20 g of Merck 9385 silica gel eluted with 3:97 ethyl acetate:petroleum ether provided 406.5 mg (85%) of a colorless liquid. 13C NMR indicated that this material contained a trace (3%) impurity.
Quantity
299 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
3,7,11-trimethyl-2,6,10-tridecatrien-1-ol
Quantity
441.4 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.CSC.[CH3:12][C:13]([CH2:17][CH2:18][CH:19]=[C:20]([CH3:28])[CH2:21][CH2:22][CH:23]=[C:24]([CH3:27])[CH2:25][CH3:26])=[CH:14]CO>ClCCl>[Cl:1][CH2:26][CH:25]=[C:24]([CH3:27])[CH2:23][CH2:22][CH:21]=[C:20]([CH3:28])[CH2:19][CH2:18][CH:17]=[C:13]([CH3:14])[CH3:12]

Inputs

Step One
Name
Quantity
299 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
0.18 mL
Type
reactant
Smiles
CSC
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
3,7,11-trimethyl-2,6,10-tridecatrien-1-ol
Quantity
441.4 mg
Type
reactant
Smiles
CC(=CCO)CCC=C(CCC=C(CC)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling to -40° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm gradually to 0° C. over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 0° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After quenching with cold water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with hexane
EXTRACTION
Type
EXTRACTION
Details
the hexane extract
WASH
Type
WASH
Details
was washed with cold water and cold brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford 483 mg of a crude product
WASH
Type
WASH
Details
Rapid flash chromatography on 20 g of Merck 9385 silica gel eluted with 3:97 ethyl acetate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCC=C(CCC=C(CCC=C(C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 406.5 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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